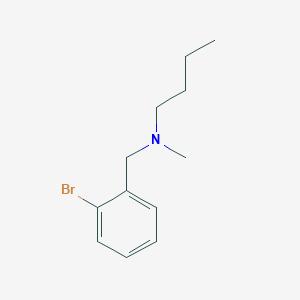
N-(2-bromobenzyl)-N-butyl-N-methylamine
Vue d'ensemble
Description
N-(2-bromobenzyl)-N-butyl-N-methylamine, often abbreviated as NBBMA, is an organic compound with a variety of uses in the scientific and industrial world. It is a colorless, odorless, and crystalline solid that is soluble in most organic solvents, including ethanol and acetone. NBBMA is a versatile compound, as it can be used as a catalyst for chemical reactions, as a reagent for synthesizing other compounds, and as a building block for larger molecules. In addition, NBBMA has been studied for its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
1. Structural and Vibrational Analysis
N-(2-bromobenzyl)-N-butyl-N-methylamine has been studied for its structural and vibrational properties. Dunkers et al. (1995) and Dunkers et al. (1996) explored the hydrogen-bonding characteristics and vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a related compound. These studies provided insights into the molecular behavior of this class of compounds through X-ray crystallography and Fourier transform infrared (FT-IR) spectroscopy (Dunkers et al., 1995); (Dunkers et al., 1996).
2. Catalytic Applications
The compound has relevance in catalysis, as evidenced by Lehtonen and Sillanpää (2005), who explored dioxomolybdenum(VI) complexes with aminobis(phenolate)s, including derivatives similar to this compound. These complexes demonstrate potential in catalyzing oxotransfer reactions, important in various chemical processes (Lehtonen & Sillanpää, 2005).
3. Polymer Synthesis and Modification
Significant research has been conducted in the area of polymer synthesis and modification using compounds structurally related to this compound. For example, research by Gao Kun-yu (2009) involves the synthesis of complex dyes and polymers using similar benzyl compounds. This demonstrates the compound's utility in the field of polymer chemistry and materials science (Gao Kun-yu, 2009).
4. Organic Synthesis and Chemical Reactions
The compound has been used in various organic synthesis and chemical reaction studies. Glover and Warkentin (1993) explored aryl radical cyclizations using compounds akin to this compound, demonstrating its utility in synthesizing complex organic structures (Glover & Warkentin, 1993).
Propriétés
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-3-4-9-14(2)10-11-7-5-6-8-12(11)13/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUADAWIDBOWUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)


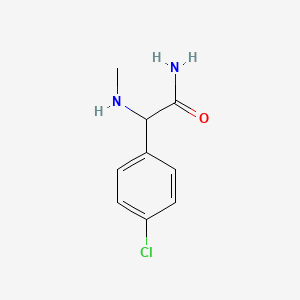
![2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3038059.png)
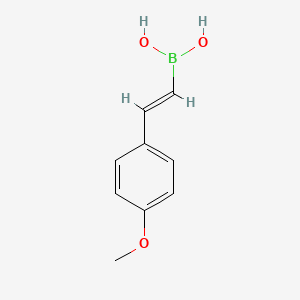

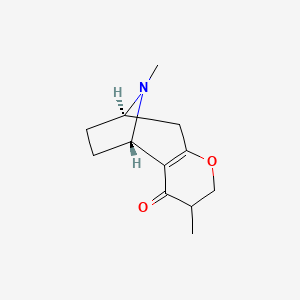
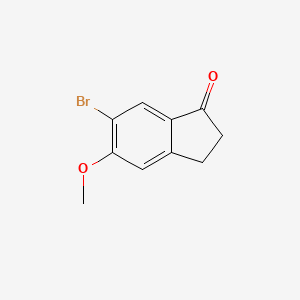
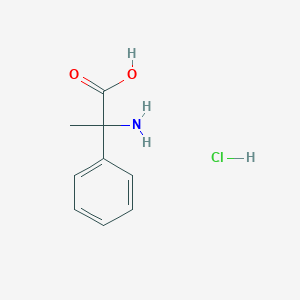

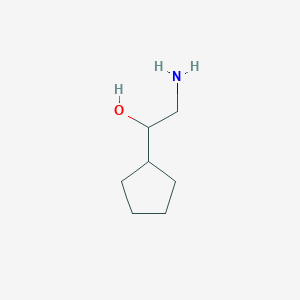
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3038074.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B3038075.png)